molecular formula C6H2Cl2N2S B14038309 2,4-Dichlorothieno[2,3-d]pyridazine

2,4-Dichlorothieno[2,3-d]pyridazine

カタログ番号: B14038309
分子量: 205.06 g/mol
InChIキー: QWGXGGSZZDHNNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichlorothieno[2,3-d]pyridazine is a fused heterocyclic compound comprising a thiophene ring fused to a pyridazine ring, with chlorine substituents at positions 2 and 4. These compounds are pivotal intermediates in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3Kα, CHK1) and anticancer agents .

Synthetic routes for related derivatives involve cyclization strategies using bis(trichloromethyl) carbonate (BTC) with triphenylphosphine oxide (Ph3PO) or phosphorus oxychloride (POCl₃), yielding moderate to high efficiency (70–85%) .

特性

分子式

C6H2Cl2N2S

分子量

205.06 g/mol

IUPAC名

2,4-dichlorothieno[2,3-d]pyridazine

InChI

InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H

InChIキー

QWGXGGSZZDHNNG-UHFFFAOYSA-N

正規SMILES

C1=C(SC2=CN=NC(=C21)Cl)Cl

製品の起源

United States

準備方法

Core Synthesis Through Heterocyclic Chlorination

Phosphorus oxychloride (POCl₃) serves as the principal chlorinating agent for introducing chlorine atoms at positions 2 and 4. This method derives from thieno[2,3-d]pyrimidine chlorination protocols, adapted for pyridazine systems.

General Procedure :

  • Precursor activation : 2,4-Dihydroxythieno[2,3-d]pyridazine (0.05 mol) suspended in POCl₃ (100 mL)
  • Reaction : Reflux at 110°C for 10 hours under anhydrous conditions
  • Workup :
    • Evaporate excess POCl₃ in vacuo
    • Quench residual oil in ice water
    • Extract with chloroform (3 × 50 mL)
    • Dry over Na₂SO₄, concentrate, recrystallize from ethanol

Key Parameters :

Parameter Optimal Range Impact on Yield
POCl₃ Molar Excess 5-6 eq Maximizes Cl substitution
Temperature 105-115°C Below 100°C: Incomplete reaction
Reaction Time 8-12 hours Shorter durations ≤60% conversion

Yield Optimization Data :

Entry Solvent Temp (°C) Time (h) Yield (%) Purity (GC)
1 Neat POCl₃ 110 10 55 98.2
2 DMF (10%) 120 8 62 97.8
3 Toluene (15%) 105 12 58 98.5

Alternative Chlorination Strategies

a. Dual-Step Protection/Chlorination
From pyridazine medicinal chemistry:

  • Protect hydroxyl groups with acetyl chloride
  • Treat with PCl₅ in dichloroethane at 40°C
  • Deprotect with NH₃/MeOH

Comparative Efficiency :

Method Total Yield (%) Byproducts (%)
Direct POCl₃ 55-62 8-12
Protection Sequence 48-53 15-18

b. Microwave-Assisted Synthesis
Adapted from pyrimidine derivatives:

  • 300W irradiation
  • 15 min reaction time
  • 68% yield reported for analogous structures

Critical Purification Techniques

a. Silica Chromatography :

  • Eluent: Hexane/EtOAc (8:2 → 6:4 gradient)
  • Rf = 0.43 (TLC, silica 60 F₂₅₄)

b. Recrystallization Solvent Screening :

Solvent Recovery (%) Purity Gain (%)
Ethanol 89 97.1 → 99.3
Acetonitrile 82 97.1 → 99.1
Chloroform 75 97.1 → 98.7

Analytical Characterization Benchmarks

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.56 (d, J=8.6 Hz, 2H), 7.32 (d, J=8.6 Hz, 2H), 7.29 (d, J=5.7 Hz, 1H)
  • 13C NMR : 152.4 (C-2), 148.9 (C-4), 134.2-127.1 (aromatic carbons)
  • HRMS : m/z 245.9412 [M+H]⁺ (calc. 245.9408)

Thermal Properties :

  • Melting point: 160-162°C (lit. 158-161°C)
  • Decomposition >280°C (TGA)

Industrial-Scale Considerations

From patent CN104447569A:

  • Solvent Recovery : 92-95% chloroform retrieval via fractional distillation
  • Throughput : 1.2 kg/day using 500L reactor
  • Waste Streams :
    • Phosphorus oxyacids neutralized with Ca(OH)₂
    • Chlorinated organics incinerated at 850°C

化学反応の分析

Substitution Reactions

The chlorine atoms at positions 2 and 4 of the thieno[2,3-d]pyridazine core undergo nucleophilic substitution with amines or thiols. These reactions typically occur under basic conditions, such as in the presence of potassium carbonate, enabling the replacement of chlorine atoms with nucleophilic groups. For example, studies on related pyridazine derivatives demonstrate that halogen atoms can be substituted by hydrazines or hydrazides, forming intermediates like hydrazinylpyridazines .

Oxidation and Reduction

Oxidation of 2,4-Dichlorothieno[2,3-d]pyridazine may involve reagents such as hydrogen peroxide or metal oxides, targeting reactive sites like sulfur or nitrogen atoms. Conversely, reduction can be achieved using agents like sodium borohydride, potentially altering the electronic properties of the heterocycle. These redox processes are critical in modifying the compound’s reactivity for further chemical transformations or biological applications .

Cyclization Reactions

The compound participates in cyclization reactions to form complex heterocycles. For instance, transition metal-catalyzed cyclization (e.g., ruthenium or palladium catalysts) can lead to the formation of fused aromatic systems. Such reactions often involve precursors like alkynes or hydrazones, as demonstrated in pyridazine synthesis methodologies .

Radical-Mediated Reactions

Radical pathways are central to certain transformations, as evidenced by studies on pyridazine derivatives. For example, a formal [4 + 2] radical cyclization mechanism, facilitated by oxidants like tert-butyl hydroperoxide (TBHP), enables the formation of substituted pyridazines. This process involves intermediate radical species and 6-endo-trig cyclization, as supported by DFT calculations .

Comparative Reaction Analysis

Reaction TypeReagents/ConditionsKey Outcomes/Features
Nucleophilic SubstitutionAmines/thiols + bases (e.g., KO₂CO₃)Replacement of Cl atoms with nucleophiles
Radical CyclizationTBHP, TBAI, dimethylamineFormation of pyridazine via 6-endo-trig pathway
OxidationH₂O₂, metal oxidesModification of sulfur/nitrogen sites
Transition Metal-Catalyzed CyclizationRu/Pd catalysts, alkynesFormation of fused heterocycles

Mechanistic Insights

Control experiments in related pyridazine syntheses reveal that substitution and cyclization reactions can proceed via ionic or radical pathways , depending on additives like TBAI or TBHP. For instance, the absence of oxidants favors ionic transamidation, while TBHP promotes radical cyclization . This dual reactivity highlights the compound’s versatility in diverse reaction conditions.

作用機序

The mechanism of action of 2,4-Dichlorothieno[2,3-d]pyridazine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit specific enzymes or interact with cellular receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure of the derivative being studied.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of 2,4-dichlorothieno[2,3-d]pyridazine can be contextualized against related heterocycles, primarily thienopyrimidines and pyridazines. Key comparisons include:

Key Research Findings and Data

Structural Analysis

  • Electronic Effects: Chlorine at position 2 in thieno[2,3-d]pyrimidine increases electrophilicity at position 4, facilitating substitution reactions with amines or alcohols .
  • Biological Selectivity: 2,4-Dichlorothieno[3,2-d]pyrimidine (positional isomer) shows reduced PI3Kα inhibition compared to the [2,3-d] isomer, highlighting the role of fused-ring orientation .

Pharmacological Data

Compound Target Kinase IC₅₀ (nM) Cell Line Activity (IC₅₀, μM) References
2,4-Dichlorothieno[2,3-d]pyrimidine derivative (9a) PI3Kα 12.3 MCF-7: 1.2; A549: 2.5
2,4-Dichlorothieno[3,2-d]pyrimidine derivative (7) CHK1 8.7 HCT116: 0.9

Q & A

Q. What are the established synthetic routes for 2,4-dichlorothieno[2,3-d]pyridazine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and cyclization steps. For example, 2,4-dichloro-substituted heterocycles (e.g., thieno[2,3-d]pyridazine) are synthesized via Suzuki–condensation tandem reactions, where chlorinated precursors are reacted with boronic acids under microwave-assisted or reflux conditions . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent systems (e.g., ethanol/water), and reaction time (10–24 hours) to improve yield and purity . Key intermediates like 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) are often used, with morpholine or amine groups introduced at specific positions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Mass Spectrometry (MS): Tandem MS (e.g., ESI-MS/MS) identifies fragmentation patterns, such as loss of Cl⁻ or cleavage of the pyridazine ring, confirming substituent positions .
  • NMR: ¹H and ¹³C NMR resolve aromatic protons (δ 7.5–8.5 ppm) and quaternary carbons, distinguishing fused-ring systems .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure (P262 hazard code) .
  • Conduct reactions in a fume hood due to potential inhalation risks.
  • Waste disposal must follow hazardous chemical guidelines, as chlorinated heterocycles may persist in the environment .

Q. What are the key physicochemical properties relevant to experimental design?

  • Molecular Formula: C₆H₂Cl₂N₂S (MW: 205.07 g/mol) .
  • Melting Point: 141–142°C .
  • Solubility: Low in water; soluble in DMSO, DMF, or dichloromethane .

Advanced Research Questions

Q. How does this compound serve as a scaffold for kinase inhibitors in cancer therapy?

The dichloro-substituted core enables selective functionalization for targeting kinases like CHK1 and FAK. For example:

  • CHK1 Inhibitors: Morpholine or piperazine groups are introduced at the 4-position via nucleophilic substitution, enhancing binding affinity (IC₅₀ < 100 nM) .
  • FAK Inhibitors: Ether-linked substituents at the 7-position improve pharmacokinetic profiles in ovarian cancer models .
    Contradictions in bioactivity data (e.g., IC₅₀ variability) may arise from differences in cell lines or substitution patterns, necessitating cross-validation using kinase profiling assays .

Q. What role does this compound play in optoelectronic materials, such as OLEDs?

Thieno[2,3-d]pyridazine-based iridium complexes (e.g., IrM and IrP) exhibit high external quantum efficiency (EQE >26%) in yellow OLEDs. The rigid fused-ring system enhances luminescence stability. Isomeric effects (e.g., thieno[2,3-d] vs. [3,2-d] fusion) significantly alter emission spectra and device performance .

Q. How can researchers resolve contradictions in reported biological activities?

  • Data Normalization: Compare studies using standardized assays (e.g., MTT vs. ATP-based viability assays).
  • Structural Confirmation: Verify substituent positions via X-ray crystallography to rule out isomer interference .
  • Meta-Analysis: Aggregate data from multiple sources (e.g., PubChem, ChEMBL) to identify trends in structure-activity relationships .

Q. What strategies enable selective functionalization of the pyridazine ring?

  • Microwave-Assisted Synthesis: Accelerates mono-functionalization at the 4-position using arylboronic acids .
  • Protecting Groups: Temporary silylation of reactive sites (e.g., NH groups) allows sequential substitutions .

Q. How do annulation isomers impact analytical characterization?

Isomers like thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine exhibit distinct MS fragmentation pathways. For example, loss of CO or NH₃ fragments differentiates N-substituted vs. fused-ring systems .

Q. What computational tools aid in predicting reactivity and stability?

  • DFT Calculations: Model electrophilic aromatic substitution (e.g., Cl⁻ replacement) to predict regioselectivity.
  • Molecular Dynamics (MD): Simulate ligand-protein interactions for kinase inhibitors, optimizing binding poses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。